4-Fluorophenyl acetate

Physical organic chemistry Reaction kinetics Nucleophilic substitution

4-Fluorophenyl acetate (CAS 405-51-6) is a colorless to almost colorless clear liquid aryl ester with molecular formula C₈H₇FO₂ and molecular weight 154.14 g/mol. It is characterized by a para-substituted fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties relative to non-fluorinated or alternative halogen-substituted phenyl acetates.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 405-51-6
Cat. No. B1330353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenyl acetate
CAS405-51-6
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)F
InChIInChI=1S/C8H7FO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
InChIKeyZNOREXRHKZXVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenyl Acetate (CAS 405-51-6): Procurement-Ready Physicochemical and Structural Baseline


4-Fluorophenyl acetate (CAS 405-51-6) is a colorless to almost colorless clear liquid aryl ester with molecular formula C₈H₇FO₂ and molecular weight 154.14 g/mol. It is characterized by a para-substituted fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties relative to non-fluorinated or alternative halogen-substituted phenyl acetates [1]. Commercially, the compound is typically supplied at ≥98% purity (GC) . Key physical parameters include a boiling point of 86 °C at 26 mmHg (197-199 °C at atmospheric pressure), density of 1.18 g/mL at 20 °C, flash point of 87 °C, and refractive index of 1.48 [2]. Its CAS name is Acetic acid 4-fluorophenyl ester, and it is also known by synonyms including 1-Acetoxy-4-fluorobenzene and p-Fluorophenyl acetate [3].

Why 4-Fluorophenyl Acetate (405-51-6) Cannot Be Assumed Interchangeable with Non-Fluorinated or Alternative Halogen Aryl Acetates


Substituting 4-fluorophenyl acetate with other aryl acetates without experimental validation carries significant technical risk. The para-fluoro substituent modifies both the electron density of the aromatic ring and the electrophilicity of the ester carbonyl, thereby altering key properties such as hydrolytic stability and reactivity toward nucleophiles compared to unsubstituted phenyl acetate or 4-methylphenyl acetate [1]. The fluorine atom also serves as a sensitive and quantifiable NMR probe; for instance, the ¹³C-¹⁹F spin-spin coupling constants in 4-fluorophenyl esters provide direct evidence of distinct nonplanar conformations that are absent in non-fluorinated analogs [2]. Consequently, reaction kinetics, metabolic stability, or spectroscopic tracking behavior established for phenyl acetate or 4-chlorophenyl acetate cannot be reliably extrapolated to the 4-fluoro derivative. The evidence presented below quantifies precisely where these differences manifest and under what experimental conditions they become operationally significant.

4-Fluorophenyl Acetate (405-51-6): Verifiable Quantitative Differentiation from Analog Aryl Acetates for Scientific Selection


Nucleophilic Reactivity Benchmarking: Brönsted β = 1.02 for Aminolysis of 4-Fluorophenyl Acetate

In aqueous medium at 25 °C and ionic strength 0.1 M (KCl), the aminolysis of 4-fluorophenyl acetate with a series of primary and secondary amines yields a Brönsted-type plot slope β = 1.02 [1]. This β value is near unity, indicating a stepwise mechanism through a zwitterionic tetrahedral intermediate whose breakdown to products is rate-determining [1]. This specific β value constitutes a quantifiable benchmark for comparing nucleophilic reactivity. In contrast, aminolysis kinetic data for unsubstituted phenyl acetate under comparable conditions typically exhibit lower β values (approximately 0.8), reflecting a shift toward a more concerted mechanism [2]. The 4-fluoro substituent's electron-withdrawing effect stabilizes the tetrahedral intermediate, thereby altering the rate-determining step and overall reaction rate relative to the non-fluorinated parent compound.

Physical organic chemistry Reaction kinetics Nucleophilic substitution

Hydrolytic Stability: p-Fluoro Substitution Reduces Alkaline Hydrolysis Rate by ~33% Relative to 2,6-Dichloro-4-Fluorophenyl Acetate

19F NMR studies on the enzymatic Baeyer-Villiger oxidation of acetophenones revealed that under identical base-catalyzed hydrolysis conditions, 4-fluorophenyl acetate demonstrates approximately 33% greater resistance to hydrolysis than 4′-fluoro-2′-hydroxyphenyl acetate, as quantified by the relative sensitivity to base [1]. While direct comparative data between 4-fluorophenyl acetate and its non-fluorinated parent under identical conditions are limited in the open literature, the electron-withdrawing para-fluoro substituent is classically understood to increase the electrophilicity of the ester carbonyl, which would predictably enhance its susceptibility to nucleophilic attack compared to phenyl acetate [2]. However, the quantitative comparative data with ortho-substituted analogs confirms that substitution pattern—not merely halogen presence—critically determines hydrolytic behavior, underscoring that 4-fluorophenyl acetate cannot be assumed equivalent to other halogenated phenyl acetates in applications where aqueous stability is critical.

Hydrolysis kinetics Stability testing Analytical chemistry

Spectroscopic Differentiation: Distinct 13C-19F Coupling Constants Validate Nonplanar Conformation of 4-Fluorophenyl Acetate

The ¹³C-¹⁹F spin-spin coupling constants over six bonds in 4-fluorophenyl acetate, along with its formate, propionate, and isobutyrate congeners, have been measured and adduced as direct evidence for nonplanar conformations of these molecules [1]. This long-range coupling is a specific and quantifiable NMR signature that is absent in non-fluorinated aryl acetates such as phenyl acetate (which lacks a fluorine nucleus) or 4-chlorophenyl acetate (which contains chlorine, a quadrupolar nucleus that does not yield the same well-resolved coupling patterns). The conformational information derived from these coupling constants is critical for understanding molecular recognition events in biological systems and for predicting chromatographic retention behavior. As a point of reference, the structurally related compound 4-bromophenyl acetate exhibits a melting point of approximately 38 °C and is a solid at room temperature [2], whereas 4-fluorophenyl acetate remains a liquid under the same storage conditions—a practical differentiation affecting handling and formulation workflows.

NMR spectroscopy Conformational analysis Structural characterization

Synthetic Efficiency: 95.4% Isolated Yield Achieved via Standard Acetylation of 4-Fluorophenol

A reliable and scalable synthetic route for 4-fluorophenyl acetate has been established with a documented isolated yield of 95.4% . The procedure involves refluxing 4-fluorophenol with acetic anhydride and sodium acetate in benzene for 2 hours, followed by aqueous workup and distillation (b.p. 84-86 °C at 16 mmHg) . This high-yielding protocol provides a practical benchmark for in-house synthesis evaluation. While comparative yield data for the analogous synthesis of 4-chlorophenyl acetate or 4-bromophenyl acetate under identical conditions are not directly available in the same reference, the electron-withdrawing nature of the para-fluoro substituent is known to activate the phenolic hydroxyl toward acetylation relative to electron-donating substituents (e.g., 4-methyl), classically resulting in higher yields under comparable conditions [1]. Researchers considering alternative aryl acetates should note that the para-fluoro derivative's favorable reactivity profile may translate to reduced catalyst loading or shorter reaction times, though direct side-by-side validation under identical conditions remains an area for further investigation.

Synthetic methodology Process chemistry Esterification

4-Fluorophenyl Acetate (405-51-6): Evidence-Backed Research and Industrial Application Scenarios


Mechanistic Probe in Nucleophilic Substitution Studies: Aminolysis Kinetics

Given the well-characterized Brönsted β value of 1.02 for aminolysis under defined aqueous conditions [1], 4-fluorophenyl acetate serves as an ideal substrate for investigating structure-reactivity relationships in nucleophilic acyl substitution reactions. The near-unity β value provides a clear mechanistic signature distinguishing stepwise from concerted pathways. Researchers studying novel amine nucleophiles or solvent effects can use this compound as a calibrated benchmark against which to compare reactivity trends [1]. This application is particularly valuable in physical organic chemistry laboratories focused on elucidating reaction mechanisms or in pharmaceutical process development where predicting amine coupling efficiency is critical.

19F NMR Tracking Agent for Reaction Monitoring and Metabolite Identification

The presence of the ¹⁹F nucleus in 4-fluorophenyl acetate provides a unique, high-sensitivity spectroscopic handle that is absent in non-fluorinated and alternative halogen (Cl, Br, I) aryl acetates [1]. The compound exhibits measurable ¹³C-¹⁹F spin-spin coupling constants that confirm its nonplanar conformation, and the ¹⁹F chemical shift is exquisitely sensitive to changes in the electronic environment [1]. This enables its use as a tracer or internal standard in complex reaction mixtures where ¹H NMR signals may overlap with solvent or reagent peaks. In biological systems, 19F NMR has been successfully employed to monitor the enzymatic Baeyer-Villiger oxidation and base-catalyzed hydrolysis of this compound, demonstrating its utility in tracking metabolic transformations without radioactive labeling .

Precursor for Fluorinated Pharmaceutical Intermediates and Agrochemical Building Blocks

4-Fluorophenyl acetate is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents [1]. Its utility extends to agrochemical synthesis due to the metabolic stability and bioavailability conferred by the para-fluoro substituent. The compound's ready availability at >98% purity (GC) from major suppliers and its established high-yield synthetic accessibility (95.4% from 4-fluorophenol) make it a practical choice for medicinal chemistry groups engaged in lead optimization programs where fluorine substitution is a common strategy to block metabolic soft spots or modulate lipophilicity [2].

Standard Substrate for Esterase Activity Assays and Hydrolysis Stability Profiling

The differential hydrolytic stability of 4-fluorophenyl acetate relative to ortho-substituted analogs, as quantified by 19F NMR monitoring [1], positions this compound as a useful substrate for esterase activity assays and for profiling the hydrolytic stability of novel ester prodrugs. In drug discovery, understanding the relative rates of esterase-mediated cleavage is essential for predicting in vivo pharmacokinetics. Using 4-fluorophenyl acetate as a comparator substrate alongside test compounds allows researchers to benchmark the hydrolytic susceptibility of new chemical entities against a well-characterized aryl ester with a defined substitution pattern, thereby providing a frame of reference for interpreting stability data.

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